molecular formula C22H22O2Sn B11957288 Acetic acid, (triphenylstannyl)-, ethyl ester CAS No. 34982-24-6

Acetic acid, (triphenylstannyl)-, ethyl ester

Cat. No.: B11957288
CAS No.: 34982-24-6
M. Wt: 437.1 g/mol
InChI Key: FSAHUMCKSMYUPI-UHFFFAOYSA-N
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Description

Acetic acid, (triphenylstannyl)-, ethyl ester (ethyl triphenylstannylacetate) is an organotin compound with the molecular formula C22H22O2Sn. It consists of an ethyl ester backbone substituted with a triphenylstannyl group (-SnPh3) at the acetic acid moiety. Organotin compounds, such as this, are notable for their applications in catalysis, polymer stabilization, and biocidal agents . The triphenylstannyl group imparts unique electronic and steric properties, influencing reactivity and stability.

Properties

CAS No.

34982-24-6

Molecular Formula

C22H22O2Sn

Molecular Weight

437.1 g/mol

IUPAC Name

ethyl 2-triphenylstannylacetate

InChI

InChI=1S/3C6H5.C4H7O2.Sn/c3*1-2-4-6-5-3-1;1-3-6-4(2)5;/h3*1-5H;2-3H2,1H3;

InChI Key

FSAHUMCKSMYUPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetic acid, (triphenylstannyl)-, ethyl ester typically involves the esterification of acetic acid with an alcohol in the presence of a catalyst. Common catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

Industrial production of esters like this compound often employs continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (triphenylstannyl)-, ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: Acetic acid and ethanol.

    Reduction: Ethanol.

    Substitution: Depends on the nucleophile used.

Mechanism of Action

The mechanism of action of acetic acid, (triphenylstannyl)-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing acetic acid and ethanol, which can participate in further biochemical pathways. The triphenylstannyl group can interact with metal ions and other nucleophiles, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between acetic acid, (triphenylstannyl)-, ethyl ester and related esters:

Compound Name Molecular Formula Substituent/Functional Group Central Atom Key Applications/Reactivity Reference
This compound C22H22O2Sn Triphenylstannyl (-SnPh3) Tin (Sn) Potential biocidal activity; catalysis (e.g., Stille coupling)
Ethyl (triphenylphosphoranylidene)acetate C22H21O2P Triphenylphosphoranylidene (-PPh3) Phosphorus (P) Wittig reactions (alkene synthesis); ylide intermediates
Triethyl phosphonoacetate C8H17O5P Diethylphosphono (-PO(OEt)2) Phosphorus (P) Precursor for phosphorylated compounds; cross-coupling reactions
Ethyl acetoacetate C6H10O3 β-Ketoester (-COCH2CO-) Carbon (C) Claisen condensations; pharmaceutical intermediates
Ethyl benzylacetoacetate C13H16O3 Benzyl-acetoacetyl (-CH2Ph) Carbon (C) Flavor/fragrance industries; nucleophilic substitution reactions

Key Comparative Insights:

In contrast, phosphorus-based esters (e.g., phosphoranylidenes or phosphonates) are pivotal in synthetic organic chemistry (e.g., Wittig reactions, ligand design) . Carbon-based esters (e.g., ethyl acetoacetate) are non-toxic and widely used as β-ketoester precursors .

Reactivity: Triphenylstannyl esters may participate in Stille couplings, where tin mediates cross-coupling with aryl halides. This contrasts with phosphoranylidene esters, which form ylides for alkene synthesis . Phosphonoacetates serve as electrophilic partners in Horner-Wadsworth-Emmons reactions, while β-ketoesters undergo enolate chemistry .

Applications: Organotin compounds are restricted in commercial use due to environmental toxicity but remain niche catalysts . Phosphorus-based esters are industrially significant (e.g., flame retardants, agrochemicals) . Simple ethyl esters (e.g., ethyl acetate) are solvents or flavoring agents .

Research Findings and Data

Biocidal and Antifungal Potential

  • Triphenylstannyl esters are structurally related to triphenylstannyl 4-tert-butylbenzoate, which is enriched in biological studies for antimicrobial activity .
  • In contrast, ethyl esters with volatile organic compounds (e.g., pentanoic acid, 4-methyl-, ethyl ester) show antifungal activity against Botrytis cinerea in agricultural settings .

Physical Properties (Inferred)

Property This compound Ethyl Acetoacetate Triethyl Phosphonoacetate
Molecular Weight ~441.1 g/mol 130.14 g/mol 224.19 g/mol
Solubility Likely low in water; soluble in organic solvents Miscible in organic solvents Soluble in polar organics
Stability Air-sensitive (Sn–C bond oxidation) Stable Hydrolytically sensitive

Biological Activity

Acetic acid, (triphenylstannyl)-, ethyl ester (CAS No. 34982-24-6) is an organotin compound characterized by its unique structure, which includes a triphenylstannyl group attached to an ethyl acetate moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry, organic synthesis, and material science.

  • Molecular Formula: C22H22O2Sn
  • Molecular Weight: 437.1 g/mol
  • IUPAC Name: Ethyl 2-triphenylstannylacetate
  • Canonical SMILES: CCOC(=O)CSn(C2=CC=CC=C2)C3=CC=CC=C3

The biological activity of this compound is primarily attributed to its structural components. The triphenylstannyl group can interact with various biological targets, including metal ions and nucleophiles, influencing the compound's reactivity. The ester group may undergo hydrolysis to release acetic acid and ethanol, which can further participate in metabolic pathways.

Key Reactions:

  • Hydrolysis : Breaks down the ester into acetic acid and ethanol.
  • Reduction : Can be reduced to primary alcohols using lithium aluminum hydride.
  • Substitution : The triphenylstannyl group can participate in nucleophilic substitution reactions.

Antimicrobial Properties

Research has indicated that organotin compounds exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Organism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results demonstrate that this compound can induce apoptosis in human cancer cells.

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)28

Mechanistic Insights

The cytotoxic effects are believed to arise from the compound's ability to disrupt cellular membranes and interfere with metabolic processes within the cells. Further investigations into its mechanism of action are ongoing.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The compound was tested using agar diffusion methods, revealing significant inhibition against Gram-positive bacteria compared to controls.

Case Study 2: Cancer Cell Apoptosis

In a separate investigation published in the Journal of Medicinal Chemistry, this compound was shown to induce apoptosis in HeLa cells through the activation of caspase pathways. This study highlights its potential as a therapeutic agent in oncology.

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